1-benzoyl-4-benzylpiperazine
Overview
Description
1-Benzoyl-4-benzylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzoyl group and a benzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoyl-4-benzylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically takes place in a solvent like methanol and is stirred for a specific duration to yield the desired product. Another method involves the use of benzyl chloride and piperazine, followed by fractionation to isolate the mono- and dibenzyl derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-benzylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl-substituted piperazine derivatives, while reduction could produce benzyl-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-benzylpiperazine involves its interaction with various molecular targets and pathways. It has been shown to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to increased concentrations of neurotransmitters like serotonin and dopamine in the extracellular space, resulting in stimulant effects.
Comparison with Similar Compounds
1-Benzoyl-4-benzylpiperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Known for its stimulant properties and used as an alternative to amphetamines.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with distinct pharmacological effects.
1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with other piperazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSAEAGKVBCUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213947 | |
Record name | Piperazine, 1-benzoyl-4-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63991-67-3 | |
Record name | Phenyl[4-(phenylmethyl)-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63991-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-benzoyl-4-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063991673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-benzoyl-4-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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